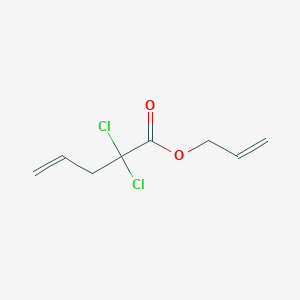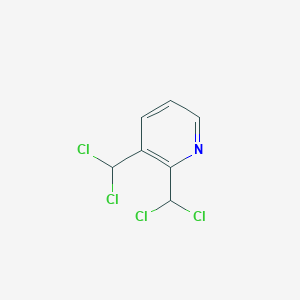![molecular formula C28H34O3 B14316942 1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene CAS No. 106791-42-8](/img/structure/B14316942.png)
1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene is an organic compound with a complex structure, featuring multiple aromatic rings and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene typically involves multi-step organic reactions. One common approach is:
Starting Materials: The synthesis begins with commercially available starting materials such as phenol, ethyl bromide, and 4-ethoxybenzaldehyde.
Step 1 - Formation of Ethoxyphenyl Intermediate: The reaction of phenol with ethyl bromide in the presence of a base like potassium carbonate yields 4-ethoxyphenol.
Step 2 - Aldol Condensation: 4-ethoxyphenol undergoes aldol condensation with 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide to form 1-(4-ethoxyphenyl)-4-ethoxybutan-1-one.
Step 3 - Grignard Reaction: The intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the methyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic rings.
Applications De Recherche Scientifique
1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic rings and ethoxy groups can facilitate binding to hydrophobic pockets in proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-methoxybenzene: Similar structure but with a methoxy group instead of a phenoxy group.
1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-chlorobenzene: Similar structure but with a chlorine atom instead of a phenoxy group.
Uniqueness
1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene is unique due to its combination of ethoxy and phenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and pharmacology, where these properties can be leveraged for desired outcomes.
Propriétés
Numéro CAS |
106791-42-8 |
|---|---|
Formule moléculaire |
C28H34O3 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
1-ethoxy-4-[5-ethoxy-2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzene |
InChI |
InChI=1S/C28H34O3/c1-5-29-24-17-15-23(16-18-24)28(3,4)20-19-27(30-6-2)22-11-10-14-26(21-22)31-25-12-8-7-9-13-25/h7-18,21,27H,5-6,19-20H2,1-4H3 |
Clé InChI |
KNXVDZAIMZLPKL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(C)(C)CCC(C2=CC(=CC=C2)OC3=CC=CC=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


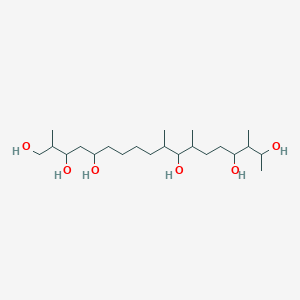
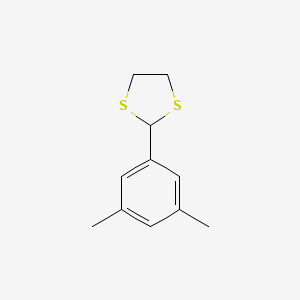
![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)

![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)

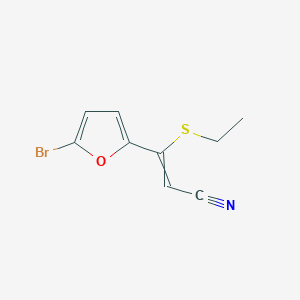
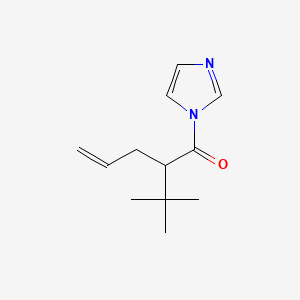
![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)

